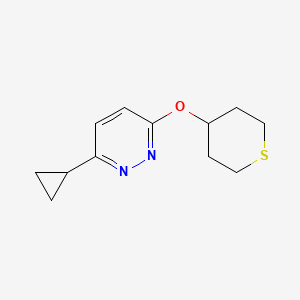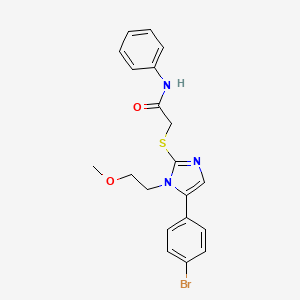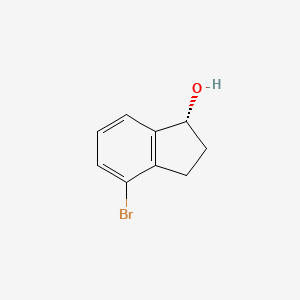
3-シクロプロピル-6-(チアン-4-イルオキシ)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-6-(thian-4-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a thian-4-yloxy group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
3-Cyclopropyl-6-(thian-4-yloxy)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用機序
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They interact with a variety of targets, depending on the specific compound and its structure.
Mode of Action
The mode of action of pyridazinone derivatives can vary widely. For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Pyridazinone derivatives have been found to have a wide range of effects, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
準備方法
The synthesis of 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a thian-4-yloxy-substituted diketone, followed by cyclization to form the pyridazine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
化学反応の分析
3-Cyclopropyl-6-(thian-4-yloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
類似化合物との比較
3-Cyclopropyl-6-(thian-4-yloxy)pyridazine can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridaben: An agrochemical used as a miticide and insecticide.
特性
IUPAC Name |
3-cyclopropyl-6-(thian-4-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBOIUWGFYUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2521979.png)
![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)



![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one](/img/structure/B2521993.png)
![3-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2521998.png)
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)


